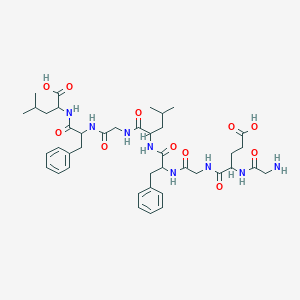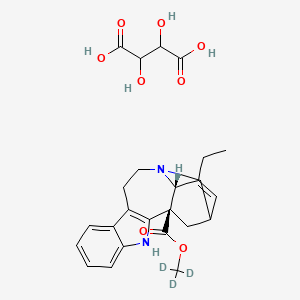
Catharanthine-d3 Tartrate Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Catharanthine-d3 Tartrate Salt is a stable isotope-labeled compound with the molecular formula C21H21D3N2O2 (C4H6O6). It is a derivative of catharanthine, an indole alkaloid found in the plant Catharanthus roseus. This compound is primarily used in scientific research due to its unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Catharanthine-d3 Tartrate Salt can be synthesized through a series of chemical reactions involving the incorporation of deuterium atoms into the catharanthine molecule. The synthetic route typically involves the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the catharanthine molecule is achieved through a deuterium exchange reaction. This reaction is carried out under specific conditions to ensure the selective incorporation of deuterium atoms.
Formation of Tartrate Salt: The deuterated catharanthine is then reacted with tartaric acid to form the tartrate salt. This step involves the use of appropriate solvents and reaction conditions to obtain the desired product.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Raw Material Preparation: Sourcing and preparation of high-purity catharanthine and deuterium sources.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
化学反应分析
Types of Reactions
Catharanthine-d3 Tartrate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
科学研究应用
Catharanthine-d3 Tartrate Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacological research to explore its potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
作用机制
The mechanism of action of Catharanthine-d3 Tartrate Salt involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Microtubule Inhibition: Disrupting the formation of microtubules, which are essential for cell division.
Enzyme Inhibition: Inhibiting enzymes involved in key metabolic pathways, leading to altered cellular functions.
Signal Transduction Modulation: Affecting signal transduction pathways, which regulate various cellular processes.
相似化合物的比较
Catharanthine-d3 Tartrate Salt can be compared with other similar compounds, such as:
Vinblastine: Another indole alkaloid with similar microtubule-inhibiting properties.
Vincristine: A compound with comparable therapeutic applications in cancer treatment.
Vindoline: A related alkaloid with distinct biological activities.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis of molecular interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and stable isotope labeling make it an invaluable tool for researchers in chemistry, biology, medicine, and industry. The compound’s ability to undergo diverse chemical reactions and its distinct mechanism of action further enhance its utility in scientific research.
属性
分子式 |
C25H30N2O8 |
|---|---|
分子量 |
489.5 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;trideuteriomethyl (1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2.C4H6O6/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;5-1(3(7)8)2(6)4(9)10/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t13?,19-,21+;/m1./s1/i2D3; |
InChI 键 |
JYBKPXVXYJDIFX-CCJXSWAMSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)[C@]12CC3CN([C@@H]1C(=C3)CC)CCC4=C2NC5=CC=CC=C45.C(C(C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)
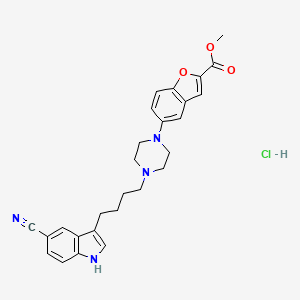
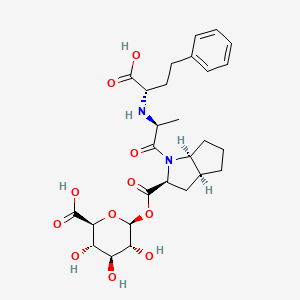

![Tert-butyl 3-[[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]amino]piperidine-1-carboxylate](/img/structure/B13859466.png)
![(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
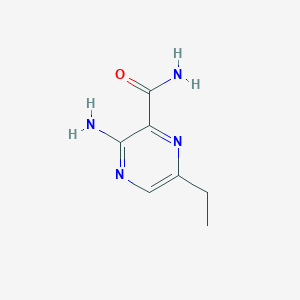
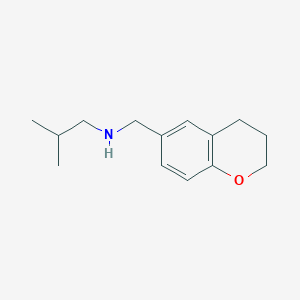
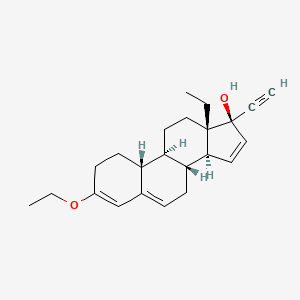
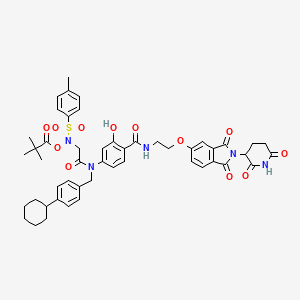
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
